(1-Isothiocyanatopropyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanatopropylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMIWGOGGBFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504683 | |
| Record name | (1-Isothiocyanatopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-82-8 | |
| Record name | (1-Isothiocyanatopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Isothiocyanatopropyl Benzene and Its Analogues
Established and Novel Synthetic Routes to Isothiocyanates
The creation of isothiocyanates from various functional groups is a cornerstone of synthetic organic chemistry, with multiple pathways developed to achieve these transformations.
Conversion of Primary Amines to Isothiocyanates
The most prevalent and widely adapted method for synthesizing isothiocyanates is through the conversion of primary amines. rsc.orgresearchgate.net This strategy typically involves a two-step process: the formation of a dithiocarbamate (B8719985) salt intermediate, followed by a desulfurization step. nih.govchemrxiv.org The initial reaction combines the primary amine with carbon disulfide, often in the presence of a base. chemrxiv.org The resulting dithiocarbamate salt is then treated with a desulfurizing agent to yield the target isothiocyanate. nih.gov
A variety of desulfurizing agents have been employed for this purpose, including traditional reagents like thiophosgene, as well as safer and more efficient alternatives such as hydrogen peroxide, sodium persulfate, tosyl chloride, and iodine. nih.govorganic-chemistry.org The choice of reagent can significantly influence the reaction's efficiency, scope, and environmental impact. For instance, methods using reagents like tetrapropylammonium (B79313) tribromide (TPATB) or di-tert-butyl dicarbonate (B1257347) (Boc2O) have been developed to offer cleaner work-up procedures and avoid toxic by-products. cbijournal.com
The synthesis of benzylic isothiocyanates, such as (1-Isothiocyanatopropyl)benzene, frequently starts from corresponding benzylamine (B48309) precursors. For example, benzyl (B1604629) isothiocyanate can be synthesized from benzylamine through the formation of a dithiocarbamate salt, which is then treated with iodine. chemicalbook.com A similar strategy is effective for analogues; for instance, 3-phenylpropan-1-amine is readily converted to (3-isothiocyanatopropyl)benzene in a nearly quantitative yield of 99% using this general approach. rsc.org The reaction of a primary aromatic amine with a thiocarbamoyl halide also represents a viable pathway for producing aryl isothiocyanates. google.com
Transformations from Alcohols and Ethers
Alternative synthetic routes to isothiocyanates involve the transformation of alcohols and ethers. One notable method utilizes a combination of triphenylphosphine (B44618) (PPh3), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and a thiocyanate (B1210189) salt like ammonium (B1175870) thiocyanate (n-Bu4NSCN). researchgate.net This system facilitates the conversion of alcohols and their corresponding trimethylsilyl (B98337) or tetrahydropyranyl ethers into thiocyanates or isothiocyanates. The outcome of the reaction is often dependent on the structure of the alcohol; primary alcohols typically yield the corresponding thiocyanates (R-SCN), whereas tertiary alcohols preferentially form isothiocyanates (R-NCS). researchgate.net Secondary alcohols may produce a mixture of both isomers. researchgate.net Other phosphine-based systems, such as triphenylphosphine combined with diethylazodicarboxylate (DEAD) and ammonium thiocyanate, have also proven effective for these transformations. researchgate.net
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency and yield of isothiocyanate synthesis vary considerably depending on the chosen method, substrate, and reaction conditions. The classic dithiocarbamate decomposition route offers a wide range of yields. For example, using tosyl chloride as the desulfurizing agent can produce both alkyl and aryl isothiocyanates in high yields, typically between 75% and 97%. nih.govorganic-chemistry.org Hydrogen peroxide is also recognized for providing excellent yields for a variety of isothiocyanates. nih.gov
The use of sodium persulfate shows variable efficiency; a one-pot method may result in low yields for certain substrates like 1-fluoro-2-isothiocyanatobenzene (14%), while a two-step process can significantly improve the yield to 82%. nih.gov Conversely, for substrates like 4-isothiocyanatophenol, the one-pot method is highly efficient, achieving a 95% yield. nih.gov A one-pot synthesis of (3-isothiocyanatopropyl)benzene from 3-phenylpropan-1-amine has been reported with a 99% yield. rsc.org For the synthesis of chiral isothiocyanates, using sodium persulfate is often preferred over the more hazardous thiophosgene, as it provides comparable yields with a safer profile. nih.gov
Table 1: Comparative Yields of Isothiocyanate Synthesis Methods This table is interactive. You can sort and filter the data.
| Precursor | Method/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Amines | Tosyl Chloride | Alkyl/Aryl Isothiocyanates | 75-97 | nih.gov |
| 1-Fluoro-2-aminobenzene | Sodium Persulfate (One-pot) | 1-Fluoro-2-isothiocyanatobenzene | 14 | nih.gov |
| 1-Fluoro-2-aminobenzene | Sodium Persulfate (Two-step) | 1-Fluoro-2-isothiocyanatobenzene | 82 | nih.gov |
| 4-Aminophenol | Sodium Persulfate (One-pot) | 4-Isothiocyanatophenol | 95 | nih.gov |
| 3-Phenylpropan-1-amine | CS2, followed by desulfurization | (3-Isothiocyanatopropyl)benzene | 99 | rsc.org |
| Primary/Secondary Alcohols | PPh3/DDQ/n-Bu4NSCN | Thiocyanates | Good to High | researchgate.net |
| Tertiary Alcohols | PPh3/DDQ/n-Bu4NSCN | Isothiocyanates | Good to High | researchgate.net |
| Alkyl/Aryl Amines | Cyanuric Chloride (TCT) | Alkyl/Aryl Isothiocyanates | Excellent | nih.gov |
| Chiral Amines | DMT/NMM/TsO- (Aqueous) | Chiral Isothiocyanates | 72-96 | researchgate.netresearchgate.net |
Optimization of Reaction Conditions and Parameters for Enhanced Synthesis
To improve the practicality and sustainability of isothiocyanate synthesis, significant effort has been directed toward optimizing reaction conditions, including solvent choice and the adoption of green chemistry principles.
Solvent Effects and Green Chemistry Implementations
The implementation of green chemistry principles has led to the development of synthetic protocols that utilize environmentally benign solvents, most notably water. rsc.org The synthesis of isothiocyanates from primary amines and carbon disulfide using sodium persulfate as the desulfurizing agent can be efficiently performed in water, offering a green and practical alternative to traditional organic solvents. rsc.orgresearchgate.net Similarly, a general one-pot process for preparing a wide range of isothiocyanates from amines using cyanuric chloride as the desulfurizing agent proceeds effectively under aqueous conditions. nih.gov In this method, an aqueous solution of potassium carbonate is used, and the choice of an aqueous medium is crucial for the successful formation of the dithiocarbamate intermediate, especially for electron-deficient substrates. nih.gov
Table 2: Green Chemistry Approaches in Isothiocyanate Synthesis This table is interactive. You can sort and filter the data.
| Method/Reagent | Solvent System | Key Feature | Reference |
|---|---|---|---|
| Sodium Persulfate | Water | Green solvent, good chemoselectivity | rsc.org |
| Cyanuric Chloride (TCT) | Water / CH2Cl2 | General one-pot process in aqueous media | nih.gov |
| Iodine/Sodium Bicarbonate | Water / Ethyl Acetate (B1210297) | Biphasic system, non-toxic reagents | cbijournal.com |
| DMT/NMM/TsO- | Water | Microwave-assisted, high yields | researchgate.netresearchgate.net |
| Amine Catalysis | Cyrene™ or γ-butyrolactone (GBL) | Benign solvents, catalytic process | rsc.org |
Catalyst and Reagent System Optimization
The efficiency of isothiocyanate synthesis is highly dependent on the choice of reagents and catalysts, which mediate the crucial desulfurization step. A variety of systems have been optimized to improve yields and expand the substrate scope.
One effective approach involves the in-situ generation of dithiocarbamate salts from primary amines, followed by decomposition. The choice of the desulfurizing agent is critical. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been successfully employed as novel desulfurization agents. nih.gov Optimization of this reaction using a model amine showed that dithiocarbamate formation can be achieved in as little as 5 minutes at room temperature, with the subsequent conversion to isothiocyanate being the focus of optimization. nih.gov
Other protocols utilize different reagents to achieve high efficiency. A facile method uses phenyl chlorothionoformate in the presence of solid sodium hydroxide, which is effective for both alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org Another common strategy employs tosyl chloride to mediate the decomposition of dithiocarbamate salts. organic-chemistry.org The use of a biphasic water/ethyl acetate solvent system with sodium bicarbonate as a mild base represents an environmentally conscious or "green" approach to ITC synthesis. cbijournal.com
While materials like sodium silicate (B1173343) (Na2SiO3) are used in catalysis, for instance as a catalyst carrier, and silica (B1680970) nanoparticles (nano SiO2) have been shown to promote thiocyanation reactions, their direct application as primary catalysts in the synthesis of this compound from its corresponding amine is not prominently featured in recent literature. researchgate.netresearchgate.net Instead, optimization has centered on desulfurizing agents and base selection.
Table 1: Comparison of Selected Reagent Systems for Isothiocyanate Synthesis
| Reagent System | Substrate Type | Key Features | Reference |
| DMT/NMM/TsO⁻ | Aliphatic & Aromatic Amines | Novel desulfurizing agent; enables synthesis from optically active amines without racemization. | nih.gov |
| Phenyl Chlorothionoformate / NaOH | Alkyl & Electron-Rich Aryl Amines | Efficient one-pot or two-step process using a solid base. | organic-chemistry.org |
| Tosyl Chloride / Triethylamine | Alkyl & Aryl Amines | Mediates decomposition of in-situ generated dithiocarbamate salts. | organic-chemistry.org |
| TPATB / NaHCO₃ | General Amines | Green approach using a biphasic solvent system and a mild inorganic base. | cbijournal.com |
Influence of Temperature and Reaction Duration on Product Formation
Temperature and reaction time are critical parameters that must be carefully controlled to maximize product yield and purity while minimizing side reactions. The optimal conditions vary significantly depending on the chosen synthetic methodology.
For instance, in microwave-assisted syntheses utilizing the DMT/NMM/TsO⁻ reagent system, high yields of isothiocyanates can be achieved in significantly reduced reaction times compared to conventional heating. In one study, aliphatic isothiocyanates with an aromatic ring in their structure were obtained in yields of up to 94%. nih.gov
Flow chemistry offers precise control over residence time and temperature. A flow-based synthesis of isothiocyanates from chloroximes reported complete conversion of the substrate into the desired product with an average residence time of just 10 minutes within the heated reactor. nih.gov This demonstrates how optimizing these parameters, often through advanced reactor technology, can lead to highly efficient and rapid product formation. nih.gov In more traditional batch reactions, the synthesis of ITCs from primary amines and carbon disulfide with subsequent desulfurization using iodine can proceed rapidly. rsc.org
Automated Synthesis and High-Throughput Experimentation in Isothiocyanate Production
The demand for diverse libraries of chemical compounds for screening and development has driven the adoption of automated synthesis and high-throughput experimentation. Flow chemistry, in particular, has emerged as a powerful tool for the automated production of isothiocyanates. nih.gov
Flow-based synthesis is increasingly pivotal in modern chemistry, enabling a more responsive and automated workflow. nih.gov Automated flow platforms have been developed for the efficient formation of isothiocyanates, which are often best prepared and used immediately due to their high reactivity. nih.gov
One such system utilizes a flow insert cartridge containing immobilized reagents. For example, a weak base and a thiourea (B124793) species can be immobilized within the cartridge. rsc.org A stream of the starting material, such as a chloroxime, is passed through the cartridge, where the chemical transformation occurs. nih.gov This approach eliminates the need for conventional work-up or purification of the reaction stream, as byproducts and excess reagents remain bound to the solid support. nih.gov This method allows for the rapid and on-demand preparation of isothiocyanate building blocks, representing a significant step towards full automation. chemrxiv.orgnih.gov
A key advantage of modern synthetic methods is their potential for scalability, allowing for the production of compounds from milligram research quantities to gram-scale or larger for further applications. Flow chemistry systems are particularly well-suited for scaling up reactions. nih.gov By extending the run time or using parallel reactor lines, larger quantities of the target isothiocyanate can be produced without extensive re-optimization. The ability to directly scale bulk-producing reactions is a recognized benefit of continuous flow processes. nih.gov
Methods developed for batch synthesis have also been designed with scalability in mind. For example, a two-step process for producing isothiocyanates from electron-deficient amines has been noted for its high efficiency, a critical factor for large-scale production. chemrxiv.org
Stereoselective Synthesis of this compound
The synthesis of specific enantiomers of chiral molecules is a cornerstone of modern synthetic chemistry, particularly for applications in life sciences. The stereoselective synthesis of this compound, for instance the (R)-enantiomer, requires methods that can create or preserve the desired stereocenter.
A highly effective strategy involves starting with an optically active precursor. Research has demonstrated that chiral isothiocyanates can be synthesized from optically active amines without racemization. In a notable example, (R)-1-isothiocyanatoethylbenzene and (S)-1-isothiocyanatoethylbenzene, close analogues of the target compound, were synthesized from the corresponding optically active (R)- and (S)-phenethylamines. nih.gov The reaction, which used DMT/NMM/TsO⁻ as the desulfurizing agent, proceeded with an enantiomeric ratio (er) of greater than 99:1, confirming that the stereochemical integrity of the chiral center was maintained throughout the transformation. nih.gov This approach is directly applicable to the synthesis of the (R)- or (S)-enantiomers of this compound, provided the corresponding chiral amine is available.
The development of chiral catalysts for asymmetric synthesis is another major area of research. While not specifically detailed for this compound, the use of chiral phase-transfer catalysts and other organocatalysts to induce enantioselectivity in various reactions is a well-established principle that could be adapted for ITC synthesis. nih.govnih.gov
Table 2: Data for Stereoselective Synthesis of Chiral Isothiocyanates
| Starting Material | Product | Reagent System | Enantiomeric Ratio (er) | Reference |
| (R)-Phenethylamine | (R)-1-Isothiocyanatoethylbenzene | DMT/NMM/TsO⁻ | >99:1 | nih.gov |
| (S)-Phenethylamine | (S)-1-Isothiocyanatoethylbenzene | DMT/NMM/TsO⁻ | >99:1 | nih.gov |
Chemical Reactivity and Derivatization Strategies of 1 Isothiocyanatopropyl Benzene
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The most fundamental reaction of isothiocyanates involves the nucleophilic addition to the electrophilic central carbon atom of the N=C=S group. masterorganicchemistry.com This reaction proceeds readily with a wide range of nucleophiles and is a cornerstone of isothiocyanate chemistry. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which results in the change of hybridization of the carbon from sp2 to sp3. masterorganicchemistry.com
Isothiocyanates react efficiently with primary and secondary amines to form the corresponding N,N'-substituted thiourea (B124793) derivatives. This condensation reaction is a robust and widely used transformation. In the case of (1-isothiocyanatopropyl)benzene, reaction with an amine like vanillylamine (B75263) (often used as its hydrochloride salt with a base to liberate the free amine) would proceed via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. A subsequent proton transfer results in the stable thiourea product. This reaction is a key step in the Edman degradation process for sequencing amino acids in peptides. chemrxiv.org
The general reaction is as follows:
Reactant 1: this compound
Reactant 2: A primary or secondary amine (e.g., Vanilylamine)
Product: N-(1-phenylpropyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea
This type of reaction is fundamental to the synthesis of various biologically active molecules and heterocyclic compounds. chemrxiv.org
Beyond amines, the isothiocyanate group of this compound is susceptible to attack by a variety of other nucleophiles.
Nitrogen Nucleophiles: Besides simple amines, other nitrogen-based nucleophiles such as hydrazines, hydrazides, and amidines react with isothiocyanates to form thiosemicarbazides and other related derivatives, which are important precursors for heterocyclic synthesis. arkat-usa.org
Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, although they are generally less reactive towards isothiocyanates than amines. The reaction with alcohol leads to the formation of thiocarbamates (or thionocarbamates). The hydrolysis of isothiocyanates, reacting with water, initially forms an unstable thiocarbamic acid, which readily decomposes to yield a primary amine and carbonyl sulfide (B99878). rsc.org The hydrolysis is often promoted by acid. rsc.org
Sulfur Nucleophiles: Thiols (mercaptans) are potent nucleophiles that react with isothiocyanates to yield dithiocarbamate (B8719985) esters. The reaction with hydrogen sulfide (H₂S) can also occur, leading to the formation of dithiocarbamic acids. A notable example is the reaction with the thiol group of glutathione, a key biological tripeptide. nih.govresearchgate.net
| Nucleophile Type | Example Nucleophile | Product Class |
| Nitrogen | Ammonia, Primary/Secondary Amines | Substituted Thioureas |
| Nitrogen | Hydrazine | Thiosemicarbazides |
| Oxygen | Alcohols, Phenols | Thiocarbamates |
| Oxygen | Water (Hydrolysis) | Primary Amine + COS |
| Sulfur | Thiols (e.g., Glutathione) | Dithiocarbamate Esters |
Cycloaddition Chemistry Involving the Isothiocyanate Functional Group
The carbon-nitrogen and carbon-sulfur double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic systems. acs.org These reactions are a powerful tool for constructing complex molecular architectures. Isothiocyanates can undergo [2+2], [3+2], and [4+2] cycloadditions. acs.orgnih.gov
For instance, reactions with ketenes can lead to [2+2] or [2+2+2] cycloadducts depending on the reaction conditions and catalysts used. acs.org Another example involves the reaction with aziridines, catalyzed by tributylphosphine, which results in a cycloaddition product. sigmaaldrich.com Furthermore, reactions with digallane compounds have been shown to proceed via a [2+4] cycloaddition of the C=S bond across a metallacycle. nih.gov The reactivity in cycloaddition reactions makes this compound a potentially useful synthon for generating novel heterocyclic structures.
Pericyclic Reactions in the Context of Isothiocyanate Reactivity
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. organicchemistrydata.org Cycloadditions, as discussed above, are a major class of pericyclic reactions. The reactivity of the isothiocyanate group in this compound is well-suited for these transformations. The feasibility and outcome of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules or Frontier Molecular Orbital (FMO) theory. organicchemistrydata.org
Beyond cycloadditions, other pericyclic processes like sigmatropic rearrangements could potentially involve the isothiocyanate moiety, although these are less common than cycloadditions. The electronic nature of the π-systems in the isothiocyanate group allows it to act as either the 2π or 4π component in various pericyclic reaction modes, highlighting its synthetic versatility.
Transition Metal-Catalyzed Transformations Facilitated by the Isothiocyanate Ligand
The nitrogen and sulfur atoms of the isothiocyanate group possess lone pairs of electrons, enabling them to act as ligands and coordinate to transition metals. This coordination can activate the isothiocyanate group or facilitate transformations elsewhere in the molecule. Various transition metals, including molybdenum, rhodium, palladium, and nickel, have been used to catalyze reactions involving isothiocyanates. mdpi.comresearchgate.netacs.org
For example, molybdenum complexes can catalyze the synthesis of isothiocyanates from isocyanides. mdpi.com Palladium-catalyzed reactions have been developed for the thiocyanation of C-H bonds, demonstrating the utility of metal catalysis in forming related sulfur-containing functionalities. researchgate.net Nickel complexes have also been shown to react with isothiocyanates to form nickelacycles. acs.org For this compound, coordination to a transition metal center could facilitate novel coupling reactions, insertions, or rearrangements, expanding its synthetic utility beyond classical reactivity.
Structure-Reactivity Relationship Studies: Electronic and Steric Effects of Substituents on Analogous Isothiocyanates
The reactivity of an isothiocyanate is significantly influenced by the electronic and steric nature of its substituent. In this compound, the isothiocyanate group is attached to a secondary carbon, which is also a benzylic position. This structure has specific implications for its reactivity.
Electronic Effects: Aromatic isothiocyanates with electron-withdrawing groups on the ring tend to be more efficient H₂S donors in the presence of L-cysteine. nih.gov The phenyl group in this compound acts as an electron-withdrawing group via induction, which would enhance the electrophilicity of the isothiocyanate carbon compared to a simple alkyl isothiocyanate.
Steric Effects: The presence of the ethyl group and the phenyl group on the same carbon as the isothiocyanate introduces steric hindrance. This can modulate the rate of nucleophilic attack compared to a primary isothiocyanate like benzyl (B1604629) isothiocyanate.
Alkyl vs. Aryl vs. Benzyl-type: Studies comparing different classes of isothiocyanates have revealed important reactivity trends. Derivatives with the NCS group attached to an aliphatic carbon adjacent to an aromatic ring (benzyl-type derivatives) are often more reactive towards thiols than those where the NCS group is directly attached to the aromatic ring (phenyl-type). nih.gov this compound belongs to this more reactive benzyl-type class. Furthermore, some studies have shown that secondary isothiocyanates can exhibit higher biological potency than their primary isomers. researchgate.net
| Isothiocyanate Type | Structural Feature | Expected Relative Reactivity of this compound | Rationale |
| Aliphatic | NCS on an sp³ carbon (e.g., Propyl-ITC) | Higher | The adjacent phenyl group is electron-withdrawing, increasing the electrophilicity of the NCS carbon. |
| Phenyl | NCS directly on the aromatic ring (e.g., Phenyl-ITC) | Higher | Benzyl-type isothiocyanates are generally more reactive towards nucleophiles like thiols than phenyl isothiocyanates. nih.gov |
| Benzyl (Primary) | NCS on a primary benzylic carbon (e.g., Phenethyl-ITC) | Similar/Slightly Lower | Increased steric hindrance from the secondary carbon might slightly decrease the reaction rate compared to a primary analogue. |
| Arylalkyl (Secondary) | NCS on a secondary carbon (e.g., this compound) | - | This is the class of the title compound. It combines the activating effect of the phenyl group with the steric hindrance of a secondary carbon. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.
In the ¹H NMR spectrum of (1-Isothiocyanatopropyl)benzene, distinct signals are anticipated for the aromatic and aliphatic protons. The five protons of the monosubstituted benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. Due to their slightly different chemical environments, they would likely present as a complex multiplet.
The proton attached to the chiral carbon (the benzylic proton) is expected to resonate as a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. Its chemical shift would be influenced by both the phenyl ring and the electron-withdrawing isothiocyanate group, likely placing it in the range of δ 4.5-5.0 ppm. The methylene protons of the propyl chain would be diastereotopic and are expected to show complex splitting patterns, likely a multiplet, in the δ 1.8-2.2 ppm region. The terminal methyl (-CH₃) group protons would appear as a triplet in the most upfield region, around δ 0.9-1.2 ppm, due to coupling with the neighboring methylene group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (C₆H₅) | 7.20-7.50 | Multiplet | - |
| Benzylic H (-CH-NCS) | 4.70-4.90 | Triplet | ~7.0 |
| Methylene H (-CH₂-) | 1.80-2.00 | Multiplet | ~7.0 |
| Methyl H (-CH₃) | 0.90-1.10 | Triplet | ~7.4 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The carbon atom of the isothiocyanate group (-N=C=S) is highly deshielded and would appear significantly downfield, anticipated in the δ 130-150 ppm range. The aromatic carbons would resonate in the typical region of δ 125-145 ppm. The ipso-carbon (the aromatic carbon attached to the propyl chain) would be distinct from the ortho, meta, and para carbons. docbrown.info
The benzylic carbon, directly attached to the nitrogen of the isothiocyanate group, would be found in the δ 50-65 ppm region. The other aliphatic carbons of the propyl chain would appear at higher field strengths, with the methylene carbon around δ 30-40 ppm and the terminal methyl carbon at approximately δ 10-15 ppm. pressbooks.publibretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isothiocyanate C (-NCS) | 135-145 |
| Aromatic C (ipso) | 140-145 |
| Aromatic C (ortho, meta, para) | 126-130 |
| Benzylic C (-CH-NCS) | 55-65 |
| Methylene C (-CH₂-) | 30-35 |
| Methyl C (-CH₃) | 10-15 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Cross-peaks would be expected between the benzylic proton and the methylene protons, and between the methylene protons and the terminal methyl protons, confirming the propyl chain's structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the benzylic proton signal and the benzylic carbon signal, as well as correlations for the methylene and methyl groups, and the aromatic protons with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected from the benzylic proton to the ipso-aromatic carbon and the isothiocyanate carbon. The aromatic protons would show correlations to neighboring aromatic carbons, and the methyl protons would correlate with the methylene carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision. For the molecular formula C₁₀H₁₁NS, the expected monoisotopic mass is approximately 177.0612 Da. nih.gov An experimental HRMS measurement confirming this mass would provide strong evidence for the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways would be anticipated. A prominent fragmentation would be the cleavage of the C-C bond between the benzylic carbon and the rest of the propyl chain, leading to the formation of a stable benzylic cation or related structures. The loss of the ethyl group (C₂H₅) would result in a fragment ion. Another characteristic fragmentation would involve the isothiocyanate group itself.
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Predicted m/z | Predicted Fragment Structure/Loss |
| 177 | [C₁₀H₁₁NS]⁺ (Molecular Ion) |
| 148 | [M - C₂H₅]⁺ |
| 118 | [C₇H₅NS]⁺ or [C₈H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry. The relative intensities of these fragments would depend on the experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of this compound by identifying its constituent functional groups. The technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule.
The structure of this compound contains three key regions that give rise to characteristic absorption bands: the isothiocyanate group (-N=C=S), the monosubstituted benzene ring, and the propyl alkyl chain. The most prominent and diagnostic feature in the spectrum is the very strong and sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate group. This peak typically appears in a relatively uncongested region of the spectrum, making it a clear indicator of the compound's presence. libretexts.orgresearchgate.net
The benzene ring contributes several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C-C stretching vibrations (ring modes) in the 1450 to 1600 cm⁻¹ region. spectroscopyonline.comlibretexts.org Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane (OOP) C-H bending vibrations in the fingerprint region. For a monosubstituted ring, strong absorption bands are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹. spectroscopyonline.com The alkyl portion of the molecule (the propyl group) is identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. docbrown.info
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 2200-2000 | Strong, Sharp | Asymmetric Stretch | Isothiocyanate (-N=C=S) |
| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic (Benzene Ring) |
| 2975-2845 | Medium | C-H Stretch | Alkyl (Propyl Chain) |
| 1620-1450 | Medium to Weak | C=C Stretch | Aromatic Ring Modes |
| 1470-1450 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂) |
| 1385-1370 | Medium | C-H Bend (Rocking) | Methyl (-CH₃) |
| 770-730 and 710-690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for determining its purity, quantifying it in a mixture, and purifying it from synthetic reaction byproducts or complex matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of this compound. By taking small aliquots from the reaction mixture at different time points, HPLC analysis can track the consumption of reactants and the formation of the desired product and any byproducts.
A significant challenge in the analysis of some isothiocyanates by HPLC with UV detection is their lack of a strong chromophore, which can lead to low sensitivity. mdpi.comresearchgate.net To overcome this, a common strategy is pre-column or post-column derivatization, where the isothiocyanate is reacted with a reagent to form a product with high UV absorbance or fluorescence. researchgate.netacs.org For instance, isothiocyanates can be derivatized with thiol-containing compounds, such as N-acetyl-l-cysteine (NAC), to form dithiocarbamates that are more readily detected, often by mass spectrometry (LC-MS). acs.orgnih.gov This approach allows for sensitive and selective monitoring of isothiocyanate formation in real-time. nih.gov
Reversed-phase HPLC is the most common mode used for this type of analysis. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
The table below outlines a typical set of parameters for an HPLC method suitable for monitoring a reaction involving an aromatic isothiocyanate.
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Derivatization Agent (Optional) | N-acetyl-l-cysteine (for LC-MS) or other thiol-based reagents |
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. nih.gov Given the likely volatility of this compound, GC is a highly suitable method for its analysis, particularly for purity assessment and quantification in solvent extracts. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is achieved based on the differential partitioning of components between the two phases.
A critical consideration for the GC analysis of isothiocyanates is their potential for thermal degradation in the high-temperature environment of the injector port. acs.org Therefore, method development must optimize the injector temperature to ensure efficient vaporization without causing the compound to break down. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. For unambiguous identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the method of choice, as it provides both retention time data and a mass spectrum of the eluting compound. researchgate.net
Typical GC parameters for the analysis of a related compound, benzyl (B1604629) isothiocyanate, can be adapted for this compound. nih.govnih.gov
| Parameter | Description |
| Column | Capillary column (e.g., Rtx-5, DB-5, or similar non-polar to mid-polar phase; 30 m x 0.25 mm ID) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 200 - 250 °C (optimized to prevent degradation) |
| Oven Program | Temperature programming (e.g., start at 80°C, ramp to 220°C) to ensure separation of impurities |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
When a high-purity sample of this compound is required for further research, such as for use as an analytical standard or for biological testing, preparative chromatography is the primary method of purification. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material. nih.govepo.org
Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most common form used for non-volatile or thermally sensitive compounds like many isothiocyanates. mdpi.com The crude product mixture is injected onto a wider-diameter column packed with a larger amount of stationary phase. The mobile phase composition is optimized in an analytical run and then transferred to the preparative system. As the separated components elute from the column, they are monitored by a detector (typically UV), and a fraction collector is used to selectively collect the peak corresponding to the pure this compound. The solvent is then removed from the collected fraction, usually by rotary evaporation, to yield the purified compound. This method has been successfully used to purify various isothiocyanates, such as sulforaphane, from complex mixtures. mdpi.com
Theoretical and Computational Chemistry Investigations of 1 Isothiocyanatopropyl Benzene
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of (1-Isothiocyanatopropyl)benzene. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule's electronic distribution and bonding characteristics.
The electronic structure of this compound is characterized by the interplay between the aromatic benzene (B151609) ring and the isothiocyanate functional group, mediated by the propyl linker. The benzene ring acts as a significant electron-donating group through its π-system. This influences the electron density on the propyl chain and, subsequently, the isothiocyanate group. The nitrogen atom of the isothiocyanate group possesses a lone pair of electrons, and its hybridization state, which can be influenced by the substituent, is a key determinant of the molecule's geometry and reactivity. Computational studies on similar molecules like benzyl (B1604629) isothiocyanate have explored this, suggesting that the nitrogen environment can vary from ~sp to ~sp1.5 hybridization depending on the nature of the R group attached. umanitoba.ca
The bonding in the isothiocyanate (-N=C=S) group is complex, featuring a cumulative double bond system. Quantum chemical calculations can elucidate the bond orders, atomic charges, and orbital interactions within this functional group and the molecule as a whole. For instance, calculations on various benzene derivatives have shown that substituents significantly alter the HOMO-LUMO energy gap and the distribution of Mulliken charges across the molecule. scispace.com In this compound, the propyl group, being an alkyl substituent, is generally considered to be weakly electron-donating, which can subtly affect the aromatic system and the reactivity of the isothiocyanate moiety.
Table 1: Calculated Electronic Properties of Substituted Benzenes (Illustrative Examples)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Toluene | -6.52 | -1.10 | 5.42 |
| Ethylbenzene | -6.48 | -1.08 | 5.40 |
| Nitrobenzene | -7.50 | -2.80 | 4.70 |
Note: These are representative values from computational studies and can vary depending on the level of theory and basis set used.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propyl chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by constructing a potential energy surface (PES) through systematic variation of the molecule's dihedral angles.
For n-propylbenzene, a closely related structure, computational studies have predicted the existence of multiple stable conformers. nist.gov The orientation of the propyl group relative to the benzene ring is a key factor determining the conformational landscape. The rotation around the C(ipso)-C(α) and C(α)-C(β) bonds of the propyl chain leads to different spatial arrangements. The interaction between the propyl group and the π-system of the benzene ring, as well as steric interactions, governs the relative energies of these conformers. Studies on the interaction of alkyl chains with benzene rings have shown that C-H/π interactions can contribute to the stabilization of certain conformations. researchgate.net
Table 2: Relative Energies of n-Propylbenzene Conformers (Theoretical Example)
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | ~60° | 0.5 - 1.0 |
Note: The relative energies are illustrative and depend on the computational method.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways on a potential energy surface, it is possible to identify transition states and intermediates, and to calculate activation energies.
A key aspect of mechanistic studies is the identification of the transition state (TS), which is a first-order saddle point on the potential energy surface. ucsb.edu For reactions involving this compound, such as nucleophilic addition to the isothiocyanate group or electrophilic substitution on the benzene ring, computational methods can be used to locate the geometry of the transition state and calculate its energy.
The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a crucial parameter that determines the reaction rate. For example, in the reaction of an isothiocyanate with an amine to form a thiourea (B124793), computational studies can model the approach of the amine to the central carbon of the isothiocyanate, the formation of the new C-N bond, and the subsequent proton transfer, identifying the highest energy point along this pathway. DFT calculations have been used to study the cycloaddition reactions of isothiocyanates, revealing the nature of the transition states and the associated energy barriers. researchgate.net
Beyond identifying individual transition states, computational chemistry allows for a comprehensive analysis of the kinetics and thermodynamics of entire reaction pathways. netzsch.commed-pathway.com This involves calculating the Gibbs free energy of all reactants, intermediates, transition states, and products.
By comparing the free energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in a reaction with multiple potential products, the calculated activation energies for each pathway can predict the kinetic product (the one formed fastest), while the relative free energies of the products can predict the thermodynamic product (the most stable one). Studies on the reaction of isothiocyanates with N-heterocyclic carbenes have utilized computational methods to determine thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of the reaction. nih.gov Similarly, the decomposition of allyl isothiocyanate has been analyzed through kinetic and thermodynamic studies. nih.gov For this compound, such analyses could predict its reactivity towards various reagents and the likely outcomes of chemical transformations.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters for this compound, which can aid in its identification and characterization.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the absorption bands in an IR spectrum. For isothiocyanates, a strong and characteristic absorption band for the asymmetric stretching of the -N=C=S group is expected. ias.ac.in Computational predictions can help in assigning the observed experimental peaks to specific vibrational modes of the molecule. For organic isothiocyanates, this characteristic band typically appears in the range of 2060-2105 cm⁻¹. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and coupling constants (J) in NMR spectroscopy can also be predicted computationally. For this compound, this would involve calculating the magnetic shielding of the ¹H and ¹³C nuclei. docbrown.info The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating nature of the propyl-isothiocyanate substituent. nih.gov The protons and carbons of the propyl chain would exhibit characteristic shifts and splitting patterns based on their chemical environment. docbrown.info
Table 3: Predicted ¹³C NMR Chemical Shifts for Propylbenzene (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-ipso | 142.7 |
| C-ortho | 128.5 |
| C-meta | 128.3 |
| C-para | 125.9 |
| C-α | 38.1 |
| C-β | 24.7 |
| C-γ | 13.9 |
Source: Adapted from publicly available spectral data and prediction tools. docbrown.info
UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated to predict its UV-Vis absorption spectrum. numberanalytics.comgithub.io For this compound, the absorption bands would likely arise from π → π* transitions within the benzene ring. The position and intensity of these bands would be modulated by the propyl-isothiocyanate substituent. The isothiocyanate group itself can also contribute to the UV-Vis spectrum.
Applications and Synthetic Utility of 1 Isothiocyanatopropyl Benzene in Complex Chemical Synthesis
Role as a Key Building Block in the Synthesis of Diverse Thiourea (B124793) Derivatives
The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. This transformation is a cornerstone of isothiocyanate chemistry and positions compounds like (1-Isothiocyanatopropyl)benzene as valuable building blocks for creating a diverse library of thiourea derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and coordination properties.
A key application of this compound is in the synthesis of novel compounds for biological screening and the establishment of structure-activity relationships (SAR). By systematically reacting this compound with a variety of amines, chemists can generate a series of structurally related thiourea analogs. The evaluation of these analogs for a specific biological activity allows researchers to deduce which structural features are essential for potency and selectivity.
A notable example is the use of (R)-(1-isothiocyanatopropyl)benzene in the green synthesis of capsaicin derivatives bearing a thiourea moiety. In a study focused on developing a facile and practical synthetic method, (R)-(1-isothiocyanatopropyl)benzene was reacted with vanillylamine (B75263) hydrochloride to produce the corresponding N-vanillylthiourea derivative nih.govresearchgate.net. This reaction proceeded smoothly and in good yield, demonstrating the utility of this isothiocyanate in generating potential analgesic compounds. The study explored a range of isothiocyanates to understand the impact of their structure on the reaction's efficiency, a fundamental aspect of SAR studies.
Table 1: Synthesis of a Capsaicin Derivative using (R)-(1-Isothiocyanatopropyl)benzene nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| (R)-(1-Isothiocyanatopropyl)benzene | Vanillylamine hydrochloride | N-((4-hydroxy-3-methoxybenzyl)carbamothioyl)-1-phenylpropan-1-amine | 78-87% |
This interactive table allows for sorting and filtering of the data.
The thiourea functionality is a common substructure in a wide array of heterocyclic compounds. The reaction of isothiocyanates can be tailored to not only form the thiourea linkage but also to participate in subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. While the general utility of isothiocyanates in the synthesis of heterocycles such as thiazoles, thiadiazoles, and pyrimidines is well-established, specific examples detailing the use of this compound for the development of novel heterocyclic scaffolds containing thiourea moieties are not extensively documented in the scientific literature. The principles of such syntheses would involve the reaction of this compound with a bifunctional nucleophile, where one nucleophilic group forms the thiourea and the other participates in a ring-closing step.
Integration of this compound into Multi-Step Organic Syntheses
The isothiocyanate group is a versatile functional handle that can be carried through several synthetic steps or be introduced at a late stage to complete the synthesis of a complex target molecule. The integration of this compound into multi-step organic syntheses would leverage its ability to readily form thioureas, which can then be further functionalized or serve as a key structural element in a larger molecule. However, detailed reports of complex, multi-step total syntheses where this compound is a critical intermediate are not readily found in the current body of scientific literature. Its primary reported use is in the direct formation of thiourea derivatives as described previously.
Development of New Synthetic Reagents and Methodologies Based on Isothiocyanate Chemistry
The reactivity of the isothiocyanate group can be harnessed for the development of new synthetic reagents and methodologies. For instance, isothiocyanates can be employed in the synthesis of ionic liquids, or as reagents for specific chemical transformations. While the broader class of isothiocyanates has found applications in areas such as Edman degradation for peptide sequencing, there is no specific mention in the reviewed literature of new synthetic reagents or methodologies that have been developed based on the unique properties of this compound itself. The research to date has primarily focused on its role as a straightforward building block for thiourea synthesis.
Future Research Directions and Emerging Trends
Advancements in Sustainable and Environmentally Benign Synthetic Routes for Isothiocyanates
Traditional methods for synthesizing isothiocyanates often rely on highly toxic and hazardous reagents such as thiophosgene, its derivatives, or carbon disulfide. rsc.orgdigitellinc.com The future of isothiocyanate synthesis is geared towards developing greener, safer, and more sustainable alternatives that minimize waste and environmental impact.
A significant advancement is the use of elemental sulfur as a sulfur source, which is an abundant and low-cost byproduct of the petroleum industry. digitellinc.commdpi.com Research has demonstrated the synthesis of isothiocyanates from isocyanides and elemental sulfur using catalytic amounts of amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov This approach avoids toxic reagents and can be performed in environmentally benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating, achieving high product purity and significantly lower environmental factor (E-factor) values. rsc.orgnih.gov
Another green approach involves the synthesis of isothiocyanates from primary amines and carbon disulfide using sodium persulfate (Na₂S₂O₈) as an oxidant in water. rsc.org This method is notable for its use of water as a solvent and its tolerance of a wide range of functional groups, including those found in bioactive molecules and chiral compounds. rsc.org
Recent reviews categorize synthetic strategies based on the starting material: Type A from primary amines, Type B from other nitrogen-containing functional groups, and Type C from non-nitrogen precursors. chemrxiv.orgrsc.orgrsc.org While reactions starting from primary amines are prevalent, there is growing interest in Type C reactions, which involve the direct isothiocyanation of substrates like olefins and C-H bonds, offering novel and more direct synthetic pathways. chemrxiv.orgrsc.org Microwave-assisted organic synthesis (MAOS) is also emerging as a tool for the rapid and efficient synthesis of isothiocyanates, often in greener solvents like water. tandfonline.comnih.gov
Table 1: Comparison of Traditional vs. Sustainable Isothiocyanate Synthetic Routes
| Feature | Traditional Methods (e.g., Thiophosgene) | Emerging Sustainable Methods |
|---|---|---|
| Sulfur Source | Thiophosgene, Carbon Disulfide | Elemental Sulfur, CS₂ with green oxidants |
| Toxicity | High | Low to moderate |
| Solvents | Often chlorinated solvents | Green solvents (e.g., Water, Cyrene™, GBL) |
| Catalysts | Stoichiometric reagents | Catalytic amines (e.g., DBU), Metal catalysts |
| Byproducts | Toxic waste | Less hazardous waste, lower E-factor |
| Conditions | Often harsh | Milder (e.g., moderate heating, microwave) |
Discovery of Novel Catalytic Systems for Isothiocyanate-Mediated Transformations
Isothiocyanates are versatile building blocks in organic synthesis, acting as precursors for a wide array of nitrogen- and sulfur-containing heterocycles. chemrxiv.orgacs.org Future research is focused on discovering new catalytic systems that can harness and expand the synthetic potential of the isothiocyanate group in various chemical transformations.
While much research has focused on catalysts for the synthesis of isothiocyanates, such as molybdenum, rhodium, and copper-based systems mdpi.com, the next frontier lies in using catalysts to mediate the reactions of isothiocyanates. The isothiocyanate functional group (–N=C=S) possesses both electrophilic (at the carbon atom) and nucleophilic character, allowing it to participate in diverse reactions. researcher.life
Catalytic systems can be designed to control the regioselectivity and stereoselectivity of these reactions. For instance, novel catalysts could enable enantioselective additions of nucleophiles to the isothiocyanate carbon, leading to chiral thiourea (B124793) derivatives which are valuable in medicinal chemistry and as organocatalysts themselves. The development of catalysts for cycloaddition reactions involving isothiocyanates is another promising area, potentially providing streamlined access to complex heterocyclic scaffolds. mdpi.comarkat-usa.org
An emerging concept is the use of N-halosuccinimides to catalytically activate alcohols for nucleophilic substitution to form isothiocyanates, expanding the range of accessible starting materials. chemrxiv.org Furthermore, investigations into the catalytic interconversion of thiocyanates (R-S-C≡N) and isothiocyanates (R-N=C=S) could unlock new synthetic pathways and provide access to functionalized molecules that are otherwise difficult to prepare. rsc.org
Exploration of Machine Learning and Artificial Intelligence in Reaction Optimization for Isothiocyanate Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis, and isothiocyanate chemistry is no exception. nih.gov These computational tools can accelerate the discovery of optimal reaction conditions, predict reaction outcomes, and even suggest novel synthetic routes, thereby minimizing the number of experiments required and saving time and resources. beilstein-journals.orgyoutube.com
For a given transformation involving a substrate like (1-Isothiocyanatopropyl)benzene, ML algorithms can be trained on datasets of similar reactions to predict the best combination of catalyst, solvent, temperature, and reaction time to maximize yield and selectivity. beilstein-journals.org Bayesian optimization, for example, is a powerful ML technique that can efficiently explore a vast parameter space to find optimal reaction conditions with a limited number of experiments. researchgate.net This is particularly useful for complex multi-component reactions where isothiocyanates are often employed.
Table 2: Applications of AI/ML in Isothiocyanate Chemistry
| Application Area | Description | Potential Impact |
|---|---|---|
| Reaction Optimization | Algorithms predict optimal conditions (temperature, solvent, catalyst) to maximize yield and minimize impurities. researchgate.net | Faster process development, reduced waste, and lower costs. |
| Predictive Synthesis | Models predict the outcome of a planned reaction before it is run in the lab. youtube.com | Increased success rate of experiments, avoidance of unproductive synthetic routes. |
| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify promising candidates for specific isothiocyanate transformations. nih.gov | Acceleration of the discovery of novel and more efficient catalytic systems. |
| Mechanism Interrogation | Analysis of reaction data by ML models can provide insights into complex reaction mechanisms. youtube.com | Deeper fundamental understanding of isothiocyanate reactivity. |
Uncovering Unexplored Reactivity Modes of the Isothiocyanate Functional Group
The isothiocyanate group is a heterocumulene with a rich and versatile reactivity profile, yet there are still underexplored facets of its chemical behavior. researcher.lifearkat-usa.org Future research aims to uncover these novel reactivity modes to expand the synthetic utility of compounds like this compound.
One area of active investigation is the reactivity of isothiocyanates under various conditions, such as thermal processing. For example, novel transformation products of naturally occurring isothiocyanates have been identified during aqueous heating, forming new heterocyclic structures like 4-hydroxythiazolidine-2-thiones. nih.govresearchgate.net This suggests that new, potentially useful, reaction pathways can be accessed under non-traditional conditions.
The reactivity of the isothiocyanate group can be significantly modulated by adjacent functional groups. Acyl isothiocyanates, for instance, exhibit enhanced reactivity due to the electron-withdrawing nature of the acyl group, making them powerful reagents for synthesizing a wide range of heterocycles. arkat-usa.org Exploring the synthesis and reactivity of other functionalized isothiocyanates will likely lead to new discoveries.
Furthermore, the radical chemistry of isothiocyanates is a relatively unexplored domain. The development of methods that involve radical addition or cyclization reactions with the –N=C=S group could provide access to novel molecular architectures. For example, a recently developed metal-free method involves a radical-chain mechanism with the thiocyanate (B1210189) group, highlighting the potential for new discoveries in the broader chemistry of the SCN moiety. rsc.org Scrutinizing these probable unexplored reaction pathways will be a key driver of innovation in organic synthesis. researcher.life
Q & A
Basic Research Questions
Q. What are the recommended strategies for collecting reliable physicochemical data on (1-Isothiocyanatopropyl)benzene when public databases lack complete information?
- Methodological Answer : Prioritize peer-reviewed literature and authoritative databases (e.g., CRC Handbook of Chemistry and Physics) for validated properties like density, boiling point, or viscosity. For gaps in stability or decomposition data, conduct controlled thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) under inert atmospheres to avoid hazardous reactions . Cross-reference findings with structurally analogous compounds (e.g., benzyl isothiocyanate derivatives) to infer reactivity patterns .
Q. How can researchers verify the purity and physical constants of this compound during synthesis?
- Methodological Answer : Use HPLC or GC-MS with standardized reference materials to assess purity. For physical constants (e.g., refractive index), compare experimental measurements (e.g., Abbe refractometer) against values in authoritative compilations like the CRC Handbook . Validate discrepancies via collaborative studies with independent labs to rule out instrumental or procedural errors .
Q. What experimental protocols are critical for characterizing the stability of this compound under varying conditions?
- Methodological Answer : Perform stress testing under acidic, basic, and oxidative environments (e.g., H2SO4, NaOH, H2O2) to identify degradation pathways. Monitor decomposition products via FTIR or NMR, and reference safety data sheets (SDS) of similar isothiocyanates to anticipate toxic byproducts like cyanide or sulfur oxides . Document conditions to avoid (e.g., strong oxidizers) as per SDS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?
- Methodological Answer : Apply systematic review frameworks (e.g., PICO or FINER criteria) to isolate variables like solvent polarity, temperature, or catalyst presence that may explain discrepancies . Replicate conflicting experiments under standardized conditions, and use multivariate regression to identify confounding factors. For example, conflicting stability claims could arise from undetected moisture content during testing .
Q. What synthetic routes optimize the yield of this compound while minimizing hazardous intermediates?
- Methodological Answer : Compare routes from peer-reviewed syntheses (e.g., thiophosgene reactions vs. thiourea derivatization). Use AI-driven retrosynthetic tools (e.g., Reaxys or Pistachio) to predict feasible pathways, and prioritize methods with in situ quenching of toxic byproducts (e.g., HCl gas). Monitor reaction progress via real-time Raman spectroscopy to adjust stoichiometry dynamically .
Q. How should researchers design experiments to address conflicting biological activity data for this compound derivatives?
- Methodological Answer : Employ dose-response assays across multiple cell lines (e.g., cancer vs. normal) to contextualize cytotoxicity thresholds. Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like Keap1-Nrf2, and validate findings with CRISPR knockouts to confirm mechanism specificity. Address variability by standardizing assay conditions (e.g., serum-free media) .
Q. What advanced analytical techniques are suitable for detecting trace impurities or isomers in this compound samples?
- Methodological Answer : Combine high-resolution LC-MS/MS with chiral columns to resolve stereoisomers. For trace metals, use ICP-MS with collision/reaction cell modes to suppress polyatomic interferences. Cross-validate results with X-ray crystallography or computational simulations (e.g., DFT) to confirm structural assignments .
Q. How can computational modeling reconcile discrepancies between experimental and predicted partition coefficients (LogP) for this compound?
- Methodological Answer : Apply consensus models (e.g., COSMO-RS, QSPR) to compute LogP, and validate with shake-flask experiments using octanol-water systems. Adjust for solvent-accessible surface area (SASA) and hydrogen-bonding parameters to improve accuracy. Publish raw data and computational workflows to enable reproducibility .
Methodological Notes
- Data Validation : Cross-check all experimental results against the CRC Handbook and avoid non-peer-reviewed sources (e.g., commercial databases).
- Safety Compliance : Adhere to SDS guidelines for handling isothiocyanates, including PPE protocols and fume hood use .
- Ethical Reporting : Disclose synthesis yields, purity thresholds, and statistical methods in alignment with ICMJE standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
